
3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene: is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its two hexyl groups and two pentoxythiophenyl groups attached to the thiophene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene typically involves multiple steps, starting with the preparation of the thiophene core. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the pentoxythiophenyl groups to the thiophene ring. The hexyl groups are usually introduced via alkylation reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) in the presence of boron trifluoride etherate (BF3·Et2O) are commonly used.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes.
Wissenschaftliche Forschungsanwendungen
3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene has several scientific research applications:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Optoelectronics: The compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and other light-emitting devices.
Material Science: It serves as a building block for the synthesis of conjugated polymers and other advanced materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene in electronic applications involves its ability to transport charge efficiently. The hexyl and pentoxythiophenyl groups enhance the solubility and processability of the compound, while the thiophene core provides a pathway for charge transport. The molecular targets include the active layers in electronic devices, where the compound facilitates the movement of electrons or holes, contributing to the overall performance of the device.
Vergleich Mit ähnlichen Verbindungen
Poly(3-hexylthiophene) (P3HT): A widely used thiophene-based polymer in organic electronics.
4,4-Dihexyl-4H-cyclopenta[2,1-b3,4-b’]dithiophene: Another thiophene derivative with similar applications in electronic devices.
Dibenzothiophene derivatives: Compounds with similar structural features and electronic properties.
Uniqueness: 3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene stands out due to its unique combination of hexyl and pentoxythiophenyl groups, which provide a balance of solubility, processability, and electronic properties. This makes it particularly suitable for use in high-performance organic electronic devices.
Eigenschaften
CAS-Nummer |
648416-70-0 |
|---|---|
Molekularformel |
C34H52O2S3 |
Molekulargewicht |
589.0 g/mol |
IUPAC-Name |
3,4-dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene |
InChI |
InChI=1S/C34H52O2S3/c1-5-9-13-15-19-29-30(20-16-14-10-6-2)34(32-24-28(26-38-32)36-22-18-12-8-4)39-33(29)31-23-27(25-37-31)35-21-17-11-7-3/h23-26H,5-22H2,1-4H3 |
InChI-Schlüssel |
DKPSMFGHENMQRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(SC(=C1CCCCCC)C2=CC(=CS2)OCCCCC)C3=CC(=CS3)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1E)-N'-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide](/img/structure/B12585788.png)
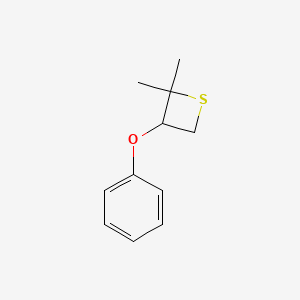
![3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene](/img/structure/B12585795.png)

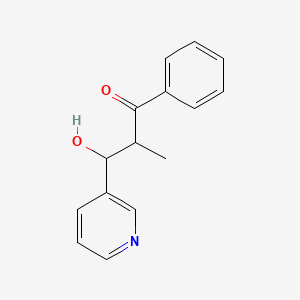
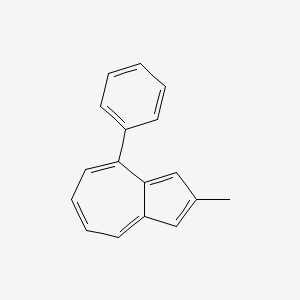
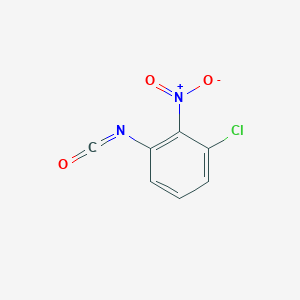
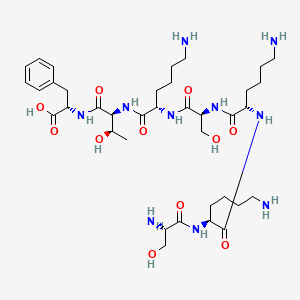
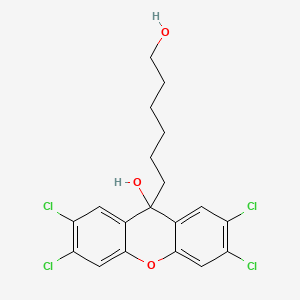
![2(3H)-Thiazolethione, 4-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B12585858.png)

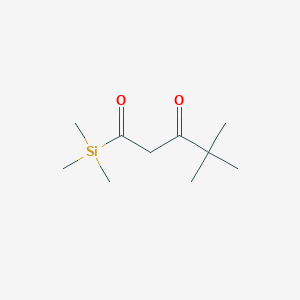
![1h-Pyrrolo[2,3,4-gh]pyrrolizine](/img/structure/B12585886.png)
![Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-](/img/structure/B12585893.png)
